5-(tert-Butyldimethylsilyloxy)-1-pentanol

Protecting group chemistry Hydrolytic stability Silyl ether stability

This monoprotected TBDMS-pentanol provides a single free hydroxyl for orthogonal modification while the TBDMS-protected terminus remains inert. Its 10⁴-fold hydrolytic stability advantage over TMS ethers ensures aqueous work-up does not prematurely cleave the protecting group. This precise regiochemical control is essential for constructing complex polyol natural products and is validated in polyphosphazene and sirtuin inhibitor syntheses. Avoid statistical mixtures of unprotected diols and the solubility issues of bulkier TBDPS analogs.

Molecular Formula C11H26O2Si
Molecular Weight 218.41 g/mol
CAS No. 83067-20-3
Cat. No. B104722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyldimethylsilyloxy)-1-pentanol
CAS83067-20-3
Synonyms5-(tert-Butyldimethylsilyloxy)pentanol;  5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol;  5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol
Molecular FormulaC11H26O2Si
Molecular Weight218.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCCCO
InChIInChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
InChIKeyZPADIAOSJBISTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS 83067-20-3: Procurement-Grade Silyl-Protected Diol for Controlled Synthetic Access


5-(tert-Butyldimethylsilyloxy)-1-pentanol (CAS 83067-20-3) is a monoprotected 1,5-pentanediol derivative bearing a tert-butyldimethylsilyl (TBDMS) ether at one hydroxyl terminus. This heterobifunctional building block presents a free primary alcohol available for orthogonal functionalization while the TBDMS-protected site remains inert under a wide range of reaction conditions. The compound is commercially supplied as a liquid with a density of 0.885 g/mL at 25 °C and a boiling point of 140 °C at 6 mmHg . Its balanced lipophilicity (calculated LogP = 3.17) and the well-characterized stability profile of the TBDMS group [1] position it as a strategic intermediate for asymmetric diol manipulation in multi-step syntheses.

Why Generic Silyl-Protected Pentanols Cannot Substitute for 5-(tert-Butyldimethylsilyloxy)-1-pentanol in Regioselective Synthesis


Attempts to substitute 5-(tert-Butyldimethylsilyloxy)-1-pentanol with its unprotected counterpart (1,5-pentanediol) forfeit all regiochemical control, leading to statistical mixtures of mono- and difunctionalized products [1]. Conversely, employing the fully protected 1,5-bis(TBDMS)pentane (CAS 77572-86-2) eliminates the free hydroxyl entirely, precluding subsequent orthogonal modifications [2]. Alternative silyl protecting groups on the same pentanol backbone exhibit markedly divergent stability profiles: TMS-protected analogs suffer rapid solvolysis under mildly acidic or aqueous work-up conditions (10⁴-fold less stable than TBDMS) [3], while TBDPS-protected versions introduce substantial molecular weight (342.55 g/mol vs. 218.41 g/mol for TBDMS) and altered solubility that complicate purification and scale-up. The monoprotected TBDMS-pentanol thus occupies a uniquely balanced stability and reactivity space that generic in-class compounds cannot replicate without quantitative process re-optimization.

Quantitative Differentiation of 5-(tert-Butyldimethylsilyloxy)-1-pentanol: Stability, Selectivity, and Process Metrics vs. Comparator Silyl Ethers


Hydrolytic Stability: 10⁴-Fold Enhancement Over TMS-Protected Analogs

The tert-butyldimethylsilyl (TBDMS) group in 5-(tert-Butyldimethylsilyloxy)-1-pentanol confers approximately 10,000-fold greater resistance to aqueous hydrolysis compared to the corresponding trimethylsilyl (TMS) protected analog (e.g., 5-(Trimethylsilyloxy)-1-pentanol) [1]. This quantitative stability difference enables the TBDMS-protected compound to survive aqueous work-up procedures and extended reaction sequences that would prematurely cleave TMS ethers [2].

Protecting group chemistry Hydrolytic stability Silyl ether stability

Acidic Stability Ranking: TBDMS Outperforms TMS and TES, Enabling Acid-Tolerant Multi-Step Sequences

In acidic media, the relative stability of silyl protecting groups follows the established quantitative hierarchy: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. The TBDMS group in 5-(tert-Butyldimethylsilyloxy)-1-pentanol therefore provides 312-fold greater acid stability than the triethylsilyl (TES) analog and 20,000-fold greater than the trimethylsilyl (TMS) analog, while retaining deprotectability with fluoride sources (e.g., TBAF) under mild conditions [2].

Protecting group stability Acidic conditions Silyl ether ranking

Selective Deprotection Compatibility: Orthogonal Cleavage vs. TBDPS Under NaH/HMPA Conditions

5-(tert-Butyldimethylsilyloxy)-1-pentanol and its TBDPS-protected analog (5-(tert-Butyldiphenylsilyloxy)-1-pentanol) exhibit differential cleavage kinetics that enable orthogonal deprotection strategies. Under sodium hydride in hexamethylphosphoric triamide (NaH/HMPA), TBDPS ethers undergo cleavage significantly faster than TBDMS ethers, permitting selective removal of TBDPS while leaving TBDMS intact [1]. Conversely, TBDMS alkyl ethers can be selectively cleaved in the presence of TIPS or TBDPS aryl ethers using catalytic CuSO₄·5H₂O in methanol [2].

Orthogonal protection Selective deprotection Silyl ether cleavage

Physical Handling and Processability: Density and Boiling Point vs. Bis-Protected and Unprotected Analogs

5-(tert-Butyldimethylsilyloxy)-1-pentanol exhibits physical properties that facilitate laboratory handling and purification relative to its closest analogs. Its density of 0.885 g/mL at 25 °C and boiling point of 140 °C at 6 mmHg contrast with the unprotected 1,5-pentanediol (bp 242 °C, density 0.994 g/mL) [1] and the fully protected bis-TBDMS derivative (molecular weight 332.67 g/mol) [2]. The monoprotected compound's intermediate molecular weight (218.41 g/mol) and moderate boiling point enable effective vacuum distillation purification without the high temperatures required for unprotected diol.

Physical properties Process chemistry Purification metrics

Validated Synthetic Utility: Direct Application in Chroman-4-one Sirtuin 2 Inhibitor Synthesis

5-(tert-Butyldimethylsilyloxy)-1-pentanol has been explicitly employed as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors that demonstrate antiproliferative properties in cancer cells . This specific application distinguishes the compound from alternative silyl-protected pentanols that lack documented use in this pharmacologically relevant scaffold construction. The TBDMS group provides the necessary stability during the multi-step inhibitor assembly while enabling late-stage deprotection to reveal the active pharmacophore.

Medicinal chemistry Sirtuin inhibitors Cancer therapeutics

High-Value Application Scenarios for 5-(tert-Butyldimethylsilyloxy)-1-pentanol: Where Differentiated Performance Directly Translates to Procurement Advantage


Sequential Asymmetric Diol Functionalization in Natural Product Synthesis

The monoprotected TBDMS-pentanol provides a single free hydroxyl for initial modification (e.g., oxidation to aldehyde, esterification, or coupling) while the TBDMS-protected terminus remains inert. The 10⁴-fold hydrolytic stability advantage over TMS ethers [1] ensures that aqueous work-up steps following the first functionalization do not prematurely cleave the protecting group. Subsequent fluoride-mediated deprotection (TBAF/THF, 25 °C) [2] then reveals the second hydroxyl for orthogonal modification. This strategy is essential for constructing complex polyol natural products where regiochemical precision is mandatory.

Polymer End-Group Control in Well-Defined Polyphosphazene Synthesis

5-(tert-Butyldimethylsilyloxy)-1-pentanol has been specifically validated in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . The TBDMS-protected alcohol serves as an initiator or terminating agent, installing a protected hydroxyl end-group that can be unmasked post-polymerization to enable further macromolecular conjugation or crosslinking. The intermediate boiling point (140 °C/6 mmHg) facilitates purification of the initiator before polymerization, a process advantage over less volatile unprotected diols.

Sirtuin 2 Inhibitor Medicinal Chemistry Campaigns

The compound is a documented reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors with antiproliferative activity in cancer cells . Medicinal chemistry teams can directly incorporate this building block into established synthetic routes, leveraging the TBDMS group's acid stability (20,000-fold vs. TMS) [3] to survive the acidic conditions often encountered during heterocycle formation while preserving the latent hydroxyl for late-stage diversification.

Orthogonal Protecting Group Strategies Requiring Differential Silyl Cleavage

When synthetic routes demand the presence of multiple hydroxyl groups protected with different silyl moieties, 5-(tert-Butyldimethylsilyloxy)-1-pentanol can be paired with TBDPS- or TIPS-protected intermediates. The documented selective cleavage of TBDPS ethers in the presence of TBDMS ethers under NaH/HMPA [4], and the complementary selective cleavage of TBDMS alkyl ethers with CuSO₄·5H₂O/MeOH in the presence of TBDPS aryl ethers [5], provide orthogonal deprotection options that simplify complex synthetic planning and reduce step count.

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